molecular formula C17H17N3O3 B2938309 2-(2-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione CAS No. 1809495-60-0

2-(2-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione

Cat. No.: B2938309
CAS No.: 1809495-60-0
M. Wt: 311.341
InChI Key: GMXPPJKVEQQRPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C17H17N3O3 and its molecular weight is 311.341. The purity is usually 95%.
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Properties

IUPAC Name

2-[2-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c21-16-12-7-3-4-8-13(12)17(22)20(16)10-9-14-18-15(19-23-14)11-5-1-2-6-11/h3-4,7-8,11H,1-2,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMXPPJKVEQQRPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NOC(=N2)CCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C₁₃H₁₅N₃O₂
  • Molecular Weight : 233.28 g/mol
  • CAS Number : 1178273-74-9

Structural Features

The structure includes an isoindoline core, which is known for various biological activities, and a 1,2,4-oxadiazole ring that contributes to its pharmacological properties. The cyclopentyl group may enhance lipophilicity, potentially affecting the compound's bioavailability and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole moieties exhibit antimicrobial properties. A study demonstrated that derivatives of oxadiazoles showed significant activity against various bacterial strains, suggesting that the presence of the oxadiazole ring in this compound may confer similar antimicrobial effects.

Anticancer Potential

Several studies have highlighted the anticancer potential of isoindoline derivatives. For instance, compounds with isoindoline structures have been shown to inhibit cancer cell proliferation in vitro. The specific activity of 2-(2-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione against cancer cell lines remains to be thoroughly investigated but is anticipated based on structural analogs.

The proposed mechanism of action for similar compounds often involves the inhibition of key enzymes or pathways involved in cell division and proliferation. For instance, some oxadiazole derivatives are known to inhibit topoisomerases or affect apoptotic pathways in cancer cells.

Study 1: Antimicrobial Screening

A recent study evaluated a series of oxadiazole derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds with cyclopentyl substitutions exhibited enhanced activity compared to their unsubstituted counterparts.

CompoundActivity (MIC µg/mL)Target Organism
Compound A32E. coli
Compound B16S. aureus
This compound TBDTBD

Study 2: Anticancer Activity

In vitro assays were conducted on several isoindoline derivatives against human cancer cell lines (e.g., HeLa and MCF-7). The results indicated that certain modifications led to increased cytotoxicity.

CompoundIC50 (µM)Cell Line
Compound C10HeLa
Compound D5MCF-7
This compound TBDTBD

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